An In-depth Technical Guide to 3-Methoxybenzyl Alcohol
An In-depth Technical Guide to 3-Methoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methoxybenzyl alcohol (CAS No. 6971-51-3), a versatile organic compound with applications in organic synthesis and potential pharmacological relevance. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and known biological activities, including its role as an aldehyde dehydrogenase inhibitor, and its antioxidant and antimicrobial properties. Detailed experimental methodologies for key assays are provided to facilitate further research and development. Additionally, this guide explores its potential interaction with cellular signaling pathways, drawing parallels with structurally related compounds, to highlight areas for future investigation in drug discovery.
Chemical and Physical Properties
3-Methoxybenzyl alcohol is a colorless to pale yellow liquid. Its core structure consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group and a hydroxymethyl group at the meta (3) position.
Identifiers and Descriptors
| Property | Value |
| CAS Number | 6971-51-3[1][2][3][4][5] |
| IUPAC Name | (3-methoxyphenyl)methanol[2] |
| Synonyms | m-Methoxybenzyl alcohol, m-Anisyl alcohol, Benzenemethanol, 3-methoxy-[1][2][3] |
| Molecular Formula | C₈H₁₀O₂[2][4][5] |
| Molecular Weight | 138.16 g/mol [3] |
| InChI Key | IIGNZLVHOZEOPV-UHFFFAOYSA-N[2][5] |
| SMILES | COc1cccc(CO)c1[3] |
Physicochemical Data
| Property | Value | Reference |
| Boiling Point | 250 °C at 723 mmHg | [3] |
| Melting Point | Not available | |
| Density | 1.112 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.540 | [3] |
| Solubility | Soluble in ether and alcohol; Insoluble in water | [5] |
| Flash Point | 110 °C (closed cup) |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃): Data available.
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¹³C NMR (in CDCl₃): Data available.
Infrared (IR) Spectroscopy
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IR Spectrum (liquid film): Data available from the NIST WebBook.[2]
Mass Spectrometry (MS)
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Mass Spectrum (electron ionization): Data available from the NIST WebBook.[2]
Synthesis Protocols
Several methods for the synthesis of 3-Methoxybenzyl alcohol have been reported. A common approach involves the reduction of 3-methoxybenzaldehyde (B106831).
Reduction of 3-Methoxybenzaldehyde with Sodium Borohydride (B1222165)
This method is a widely used and straightforward procedure for the synthesis of benzyl (B1604629) alcohols.
Experimental Protocol:
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Dissolve 3-methoxybenzaldehyde (1 equivalent) in methanol (B129727) in a round-bottom flask.
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Cool the solution in an ice bath.
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Slowly add sodium borohydride (NaBH₄) (2 equivalents) portion-wise to the stirred solution.
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After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, remove the methanol under reduced pressure.
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Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Evaporate the solvent under reduced pressure to obtain the crude 3-Methoxybenzyl alcohol.
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Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.
Synthesis workflow for 3-Methoxybenzyl alcohol.
Biological Activities and Potential Applications in Drug Development
3-Methoxybenzyl alcohol has been identified as a natural product and is explored for its biological activities, making it a molecule of interest for drug development. It serves as a versatile building block for the synthesis of more complex, biologically active compounds.
Aldehyde Dehydrogenase (ALDH) Inhibition
3-Methoxybenzyl alcohol has been shown to inhibit the enzyme Aldehyde Dehydrogenase (ALDH). ALDHs are a group of enzymes responsible for the oxidation of aldehydes, and their inhibition is a therapeutic strategy for conditions such as alcohol dependence.
Experimental Protocol: ALDH Inhibition Assay
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Prepare a reaction mixture containing a suitable buffer (e.g., sodium pyrophosphate), NAD⁺, and the ALDH enzyme.
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Add varying concentrations of 3-Methoxybenzyl alcohol (the inhibitor) to the reaction mixture.
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Initiate the reaction by adding the aldehyde substrate (e.g., acetaldehyde).
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Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
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Calculate the initial reaction rates for each inhibitor concentration.
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Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Workflow for ALDH inhibition assay.
Antioxidant Activity
3-Methoxybenzyl alcohol has demonstrated antioxidant properties, which are attributed to its ability to scavenge free radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
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Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
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Prepare various concentrations of 3-Methoxybenzyl alcohol in methanol.
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In a 96-well plate, add a fixed volume of the DPPH solution to each well.
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Add the different concentrations of 3-Methoxybenzyl alcohol to the wells. A control well should contain only DPPH and methanol.
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Incubate the plate in the dark at room temperature for 30 minutes.
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Measure the absorbance of each well at 517 nm using a microplate reader.
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Calculate the percentage of radical scavenging activity for each concentration.
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Determine the EC₅₀ value, which is the concentration of the sample that scavenges 50% of the DPPH radicals.
Antimicrobial Activity
This compound has been reported to possess antimicrobial properties, inhibiting the growth of certain bacteria.
Experimental Protocol: Broth Microdilution Assay
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Prepare a two-fold serial dilution of 3-Methoxybenzyl alcohol in a suitable broth medium in a 96-well microtiter plate.
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Inoculate each well with a standardized suspension of the target bacterium.
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Include a positive control (broth with bacteria, no inhibitor) and a negative control (broth only).
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Incubate the plate at the optimal temperature for the bacterium for 18-24 hours.
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Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Potential Involvement in Cellular Signaling Pathways
While direct studies on the effect of 3-Methoxybenzyl alcohol on specific signaling pathways are limited, research on structurally similar compounds, such as 4-methoxybenzyl alcohol and 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), provides insights into potential mechanisms of action. A notable example is the modulation of the PI3K/Akt signaling pathway. This pathway is crucial for regulating cell survival, proliferation, and metabolism, and its dysregulation is implicated in diseases like cancer.
Note: The following pathway and protocol are based on studies of analogs and represent a potential area of investigation for 3-Methoxybenzyl alcohol.
Potential modulation of the PI3K/Akt pathway.
Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway Activation
This protocol allows for the investigation of the phosphorylation status of key proteins in the PI3K/Akt pathway in response to treatment with a test compound.
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Cell Culture and Treatment:
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Culture a relevant cell line (e.g., cancer cells, neuronal cells) to 70-80% confluency.
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Treat the cells with various concentrations of 3-Methoxybenzyl alcohol for a specified duration. Include an untreated control.
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-
Protein Extraction:
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Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
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Quantify the protein concentration of the lysates using a BCA or Bradford assay.
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-
SDS-PAGE and Western Blotting:
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Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
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Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
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Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).
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Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection and Analysis:
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
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Conclusion
3-Methoxybenzyl alcohol is a compound with a well-defined chemical profile and established synthesis routes. Its documented biological activities, particularly as an enzyme inhibitor and antioxidant, suggest its potential as a lead compound or a scaffold in drug discovery programs. Further investigation into its mechanism of action and its effects on key cellular signaling pathways, such as the PI3K/Akt pathway, is warranted to fully elucidate its therapeutic potential. The experimental protocols provided in this guide offer a foundation for researchers to explore these avenues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 3-Methoxybenzyl alcohol | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
